molecular formula C7H5ClN2O4 B1580910 4-Chloro-3,5-dinitrotoluene CAS No. 5264-65-3

4-Chloro-3,5-dinitrotoluene

Cat. No.: B1580910
CAS No.: 5264-65-3
M. Wt: 216.58 g/mol
InChI Key: JMDVARRGYWIJGZ-UHFFFAOYSA-N
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Description

4-Chloro-3,5-dinitrotoluene is an organic compound with the molecular formula C₇H₅ClN₂O₄. It is a derivative of toluene, where the methyl group is substituted with a chlorine atom and two nitro groups at the 3 and 5 positions. This compound is known for its applications in various chemical processes and industrial uses .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Chloro-3,5-dinitrotoluene can be synthesized through the nitration of 4-chlorotoluene. The process involves the use of a nitrating mixture, typically composed of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperatures to ensure the selective nitration at the 3 and 5 positions .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are optimized for maximum yield and purity, often involving continuous flow reactors to maintain consistent reaction conditions and improve safety .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-dinitrotoluene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Chloro-3,5-dinitrotoluene is utilized in various scientific research fields:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

    Biology: Used in studies involving the interaction of nitroaromatic compounds with biological systems.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Employed in the production of dyes, pigments, and explosives

Comparison with Similar Compounds

  • 2,4-Dinitrotoluene
  • 2,6-Dinitrotoluene
  • 4-Chloro-2,6-dinitrotoluene

Comparison: 4-Chloro-3,5-dinitrotoluene is unique due to the specific positioning of its substituents, which affects its reactivity and applications. Compared to 2,4-dinitrotoluene and 2,6-dinitrotoluene, the presence of the chlorine atom in the 4-position provides distinct chemical properties, making it suitable for different industrial and research applications .

Properties

IUPAC Name

2-chloro-5-methyl-1,3-dinitrobenzene
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InChI

InChI=1S/C7H5ClN2O4/c1-4-2-5(9(11)12)7(8)6(3-4)10(13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDVARRGYWIJGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30200617
Record name 4-Chloro-3,5-dinitrotoluene
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Molecular Weight

216.58 g/mol
Source PubChem
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CAS No.

5264-65-3
Record name 2-Chloro-5-methyl-1,3-dinitrobenzene
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Record name 4-Chloro-3,5-dinitrotoluene
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Record name 4-Chloro-3,5-dinitrotoluene
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Record name 4-chloro-3,5-dinitrotoluene
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Synthesis routes and methods

Procedure details

About 100 parts (0.43 mol) of 4-hydroxy-3,5-dinitrotoluene, about 750 parts by volume of phosphorus oxychloride and about 1250 parts by volume of diethylaniline which has been dried over calcium carbonate are heated together to about 90° C. for about 21/2 hours with stirring. The reaction mixture is poured onto ice and extracted with methylene chloride, and the methylene chloride is removed in a rotary evaporator. After recrystallization from ethanol, about 65 parts of 4-chloro-3,5-dinitrotoluene of melting point of about 112° C. to about 113° C. about 70% of the theoretical yield is obtained. About 52 parts (0.24 mol) of this isolated compound are dissolved in about 500 parts by volume of toluene and added dropwise to a boiling mixture of about 180 parts of deoiled iron into about 180 parts by volume of H2O, about 280 parts by volume of toluene and about 5 parts by volume of glacial acetic acid. After about 3 hours, the reaction mixture is removed from the iron by suction filtration and then extracted with boiling toluene. The water is removed in a separating funnel and the organic phase is removed under vacuum. About 34 parts (91% of theoretical) of 4-chloro-3,5-diaminotoluene, melting point about 116° C. are obtained as white needles from 1:1 benzene/cyclohexane.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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